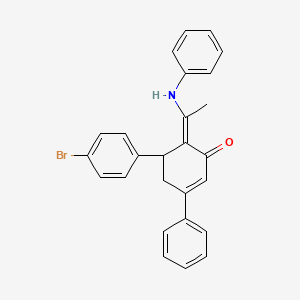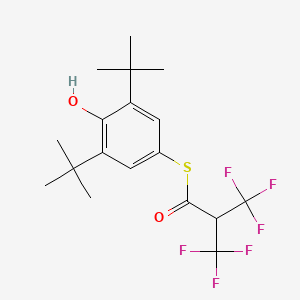
3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol
Vue d'ensemble
Description
3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol, also known as BRPPE, is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol is not yet fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the suppression of prostaglandin E2 (PGE2) production.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the plasma of rats with adjuvant-induced arthritis. Additionally, 3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol has been found to reduce the levels of oxidative stress markers in the liver and kidney of rats with streptozotocin-induced diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol in lab experiments is its potential to serve as a lead compound for the development of new drugs for the treatment of inflammatory diseases and pain. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol. One potential direction is to conduct further studies to elucidate its mechanism of action and potential side effects. Another direction is to explore its potential applications in the treatment of other diseases, such as cancer and neurodegenerative diseases. Additionally, studies could be conducted to optimize its synthesis method and improve its pharmacological properties.
Conclusion:
In conclusion, 3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol is a chemical compound that has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential applications in the treatment of other diseases.
Applications De Recherche Scientifique
3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol has been found to exhibit potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that 3-(4-bromophenyl)-5-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain.
Propriétés
IUPAC Name |
(6E)-6-(1-anilinoethylidene)-5-(4-bromophenyl)-3-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrNO/c1-18(28-23-10-6-3-7-11-23)26-24(20-12-14-22(27)15-13-20)16-21(17-25(26)29)19-8-4-2-5-9-19/h2-15,17,24,28H,16H2,1H3/b26-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCQXADEFUGAGU-NLRVBDNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)/NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B4297480.png)
![4-(1-acetyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4297482.png)


![5-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4297501.png)
![2-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4297509.png)
![2-(2-hydroxyphenyl)-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4297521.png)

![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-4-methyl-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B4297532.png)
![4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol](/img/structure/B4297535.png)
![10-acetyl-3-(4-fluorophenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4297541.png)
![8-chloro-1-(2,4-dibromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297562.png)